Cas no 1154569-04-6 (Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate)

Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
- ethyl 3-bromo-5-chlorosulfonyl-4-methoxybenzoate
- Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
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- Inchi: 1S/C10H10BrClO5S/c1-3-17-10(13)6-4-7(11)9(16-2)8(5-6)18(12,14)15/h4-5H,3H2,1-2H3
- InChI Key: OUNCQJNECXLVNL-UHFFFAOYSA-N
- SMILES: BrC1=CC(C(=O)OCC)=CC(=C1OC)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 394
- Topological Polar Surface Area: 78
- XLogP3: 2.8
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301109-250mg |
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 250mg |
¥6799.00 | 2024-08-09 | |
Enamine | EN300-103901-10.0g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 10g |
$2762.0 | 2023-06-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301109-100mg |
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 100mg |
¥5961.00 | 2024-08-09 | |
TRC | E900530-50mg |
Ethyl 3-Bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
Enamine | EN300-103901-0.05g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 0.05g |
$149.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301109-2.5g |
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 2.5g |
¥31701.00 | 2024-08-09 | |
Enamine | EN300-103901-0.1g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 0.1g |
$221.0 | 2023-10-28 | |
Aaron | AR019ZPQ-5g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 5g |
$2586.00 | 2023-12-16 | |
Enamine | EN300-103901-10g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 10g |
$2762.0 | 2023-10-28 | |
Aaron | AR019ZPQ-10g |
ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate |
1154569-04-6 | 95% | 10g |
$3823.00 | 2023-12-16 |
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
Additional information on Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate
Recent Advances in the Study of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6)
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6) is a key intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in organic synthesis. This research briefing provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and potential biological activities.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate as a precursor in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against CA IX and CA XII, which are overexpressed in hypoxic tumors. These findings suggest potential applications in cancer therapy, particularly for targeting tumor microenvironments.
In the field of agrochemicals, research conducted by Bayer AG in 2024 investigated the compound's utility in developing new herbicides. The chlorosulfonyl group in Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate was found to enhance the herbicidal activity of derived molecules, particularly against resistant weed species. This study underscores the compound's versatility and its importance in addressing challenges in crop protection.
From a synthetic chemistry perspective, a recent Organic Letters publication (2024) detailed an efficient method for the functionalization of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate via palladium-catalyzed cross-coupling reactions. The protocol enabled the introduction of diverse aryl and heteroaryl groups at the bromo position, expanding the structural diversity of accessible derivatives. This advancement is particularly valuable for medicinal chemistry applications, where rapid access to compound libraries is crucial.
Ongoing research at several academic institutions is exploring the compound's potential in drug discovery programs. Preliminary results indicate that derivatives of Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate may exhibit activity against neglected tropical diseases, including Chagas disease and leishmaniasis. These findings, though still in early stages, highlight the compound's promise in addressing global health challenges.
In conclusion, Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate (CAS: 1154569-04-6) continues to be a valuable building block in chemical and pharmaceutical research. Recent studies have expanded our understanding of its applications in drug discovery, agrochemical development, and synthetic methodology. Future research directions may focus on optimizing its derivatization pathways and further exploring its biological activities across various therapeutic areas.
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